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L-METHIONINE SULFONE (1-13C)

Cat. No.: B1579910
M. Wt: 182.20
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Methionine and its Derivatives in Sulfur Amino Acid Metabolism Research

Methionine is an essential sulfur-containing amino acid that plays a central role in numerous metabolic processes. nih.govnih.gov It is a precursor for the synthesis of other important compounds like cysteine, taurine, and the universal methyl donor S-adenosylmethionine (SAM). nih.govwikipedia.org SAM is crucial for methylation reactions involving DNA, RNA, proteins, and lipids. researchgate.netresearchgate.net The metabolism of methionine is intricately linked to one-carbon metabolism, nucleotide synthesis, and the maintenance of redox balance within cells. frontiersin.orgnih.gov

Derivatives of methionine, such as L-methionine sulfone, are important for studying the intricacies of sulfur amino acid metabolism. slideshare.netnih.gov L-methionine sulfone is an oxidized form of methionine where the sulfur atom is in a sulfone state. nih.gov Investigating the metabolic pathways involving methionine and its derivatives provides insights into cellular health and disease. nih.gov Alterations in methionine metabolism have been associated with various conditions, highlighting the importance of understanding its regulation. ontosight.ai

Rationale for 13C-Labeling at the Carboxyl Position (C1) in L-Methionine Sulfone

The specific placement of the ¹³C label at the carboxyl (C1) position of L-methionine sulfone is a deliberate choice that offers distinct advantages in experimental design and data interpretation. The carboxyl group of amino acids can provide specific isotopic enrichment patterns related to their metabolism. nih.gov

Labeling at the C1 position allows researchers to track the fate of the carboxyl carbon through various biochemical reactions. One key advantage is in metabolic flux analysis, where the pattern of ¹³C incorporation into different metabolites can reveal the activity of specific metabolic pathways. moravek.com For instance, the decarboxylation of the amino acid, a common metabolic reaction, would result in the loss of the ¹³C label from the molecule. By monitoring the presence or absence of the ¹³C label in downstream metabolites, scientists can deduce the pathways through which the molecule has been processed. researchgate.net This position-specific labeling, when analyzed by techniques like mass spectrometry, provides more detailed information than uniformly labeled compounds, allowing for a more precise mapping of metabolic networks. nih.govmdpi.com

Overview of Research Applications for L-METHIONINE SULFONE (1-13C)

L-Methionine sulfone (1-¹³C) is primarily utilized as a tracer in metabolic research to investigate the pathways of sulfur-containing amino acids. diagnosticsworldnews.com Its applications span various areas of biochemical and biomedical research.

One major application is in metabolic flux analysis , where it helps to quantify the rate of metabolic reactions in living cells. By introducing L-methionine sulfone (1-¹³C) into a biological system and analyzing the distribution of the ¹³C label in various metabolites over time, researchers can build detailed models of cellular metabolism. nih.govalfa-chemistry.com This is crucial for understanding how metabolism is altered in disease states and for identifying potential therapeutic targets.

In the field of drug development , isotopically labeled compounds like L-methionine sulfone (1-¹³C) are used to study the metabolism and disposition of new drug candidates. alfa-chemistry.com These studies can provide valuable information on how a drug is absorbed, distributed, metabolized, and excreted by the body. musechem.com

Furthermore, L-methionine sulfone and its labeled counterparts can be used to study the conformational structures and stereospecificity of enzymes involved in amino acid metabolism, such as glutamate (B1630785) synthase. sigmaaldrich.com

Interactive Data Table: Properties of L-METHIONINE SULFONE (1-13C)

PropertyValue
Molecular Formula C₄[¹³C]H₁₁NO₄S
Molecular Weight 182.20 g/mol
CAS Number 7314-32-1 (unlabeled)
Appearance White powder or crystals
Melting Point 275 °C

Data sourced from various chemical suppliers. sigmaaldrich.com

Properties

Molecular Weight

182.20

Purity

98%

Origin of Product

United States

Synthetic Methodologies for L Methionine Sulfone 1 13c

Precursor Selection and Synthesis Strategies for 13C Incorporation

Precursor Selection: Commonly, the synthesis of amino acids with a 13C-labeled carboxyl group utilizes simple, commercially available, and highly enriched 13C sources. These precursors are the foundational building blocks from which the more complex amino acid structure is constructed.

PrecursorChemical FormulaRole in Synthesis
Potassium Cyanide (13C)K¹³CNSource of the ¹³C-labeled carboxyl carbon in Strecker or related amino acid syntheses.
Barium Carbonate (13C)Ba¹³CO₃A common starting material for generating other ¹³C-labeled reagents, such as ¹³CO₂.
Carbon Dioxide (13C)¹³CO₂Can be used in carboxylation reactions with organometallic reagents.

Synthesis Strategies: The primary strategy for incorporating the ¹³C label into the carboxyl position of methionine involves building the amino acid from smaller, labeled fragments. This de novo synthesis is often preferred over isotope exchange methods for carboxyl groups, as the latter can be challenging and result in lower isotopic enrichment.

Key strategies include:

Asymmetric Strecker Synthesis: This is a classic and versatile method for amino acid synthesis. It involves the reaction of an aldehyde with ammonia (B1221849) and a cyanide source. By using K¹³CN, the ¹³C label is incorporated as the nitrile group, which is subsequently hydrolyzed to form the target ¹³C-carboxyl group. The use of a chiral auxiliary ensures the formation of the desired L-enantiomer.

From Labeled Intermediates: An alternative strategy involves the use of a chiral synthon that already contains the desired stereochemistry. For methionine, a suitable precursor would be a protected L-homoserine derivative. The synthesis would then involve converting the hydroxyl group to a leaving group, followed by displacement with a methylthio group and subsequent oxidation. The ¹³C label would need to be introduced at an earlier stage, for instance, by creating the L-homoserine precursor from a ¹³C-labeled starting material.

Specific Reaction Pathways for Carboxyl-Labeling of Methionine and its Derivatives

The synthesis of L-METHIONINE SULFONE (1-13C) is typically a two-stage process:

Synthesis of the precursor, L-Methionine (1-13C).

Oxidation of L-Methionine (1-13C) to L-METHIONINE SULFONE (1-13C).

Stage 1: Synthesis of L-Methionine (1-13C) A plausible and efficient pathway for preparing L-Methionine (1-13C) is a modification of the Strecker synthesis, which ensures high incorporation of the isotope and stereochemical control.

Step 1: Aldehyde Formation: The synthesis begins with 3-(methylthio)propanal.

Step 2: Asymmetric Strecker Reaction: The aldehyde reacts with ammonia (or an ammonia equivalent) and potassium cyanide-13C (K¹³CN) in the presence of a chiral catalyst or auxiliary. This step forms an aminonitrile, incorporating the ¹³C label.

Step 3: Hydrolysis: The resulting ¹³C-labeled aminonitrile is then hydrolyzed, typically under acidic conditions, to convert the nitrile group (-¹³CN) into a carboxylic acid group (-¹³COOH), yielding L-Methionine (1-13C).

Stage 2: Oxidation to L-METHIONINE SULFONE (1-13C) The oxidation of the thioether group in methionine to a sulfone is a well-established transformation. researchgate.net Mild oxidizing agents can first produce the corresponding sulfoxide (B87167), while stronger conditions yield the sulfone. researchgate.net

Reaction: L-Methionine (1-13C) is treated with an excess of a strong oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-CPBA). The reaction is typically performed in an aqueous solvent or a mixture of solvents.

Control: Careful control of reaction conditions (temperature, stoichiometry of the oxidant) is necessary to ensure complete oxidation to the sulfone without causing unwanted side reactions or degradation of the amino acid. This oxidation is an irreversible process in biological systems. researchgate.net

Purification and Characterization Techniques for Isotopic Purity Verification

After synthesis, rigorous purification and characterization are essential to ensure the final product meets the required standards of chemical and isotopic purity.

Purification Methods: Standard techniques for amino acid purification are employed to isolate the L-METHIONINE SULFONE (1-13C) from the reaction mixture, removing any unreacted starting materials, reagents, and byproducts.

Ion-Exchange Chromatography: This is a highly effective method for separating amino acids based on their charge properties.

High-Performance Liquid Chromatography (HPLC): Reverse-phase or normal-phase HPLC can be used to achieve high levels of chemical purity.

Characterization and Isotopic Purity Verification: A combination of analytical techniques is used to confirm the structure of the molecule and, crucially, to verify the incorporation and position of the ¹³C label. acs.org

TechniquePurposeKey Findings
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and pinpoint the location of the ¹³C label.¹³C NMR will show a highly enhanced signal at the chemical shift corresponding to the carboxyl carbon. ¹H NMR may show coupling between the alpha-proton and the ¹³C-carboxyl carbon (²JCH coupling).
Mass Spectrometry (MS) To determine the molecular weight and confirm the mass shift due to the ¹³C isotope.The molecular ion peak in the mass spectrum will be shifted by +1 amu compared to the unlabeled compound, confirming the incorporation of a single ¹³C atom.
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) To precisely quantify the isotopic enrichment (atom % ¹³C). ucdavis.eduThis technique provides a quantitative measure of the isotopic purity, often reported as atom percent ¹³C, which is expected to be ≥99% for high-quality labeled compounds.

Challenges and Considerations in L-METHIONINE SULFONE (1-13C) Synthesis Scale-Up

Transitioning the synthesis of an isotopically labeled compound from a laboratory scale to a larger, preparative scale introduces several challenges that must be addressed to ensure a successful and economical process.

Key Challenges:

Cost of Precursors: The ¹³C-labeled starting materials (e.g., K¹³CN) are significantly more expensive than their unlabeled counterparts. Therefore, maximizing reaction yields and minimizing material loss at every step is of paramount economic importance.

Reaction Efficiency: Multi-step syntheses can lead to a cumulative loss of the expensive isotope. Each reaction step must be optimized for maximum yield and purity to preserve the labeled material. musechem.com

Stereochemical Control: Maintaining the L-configuration throughout the synthesis is critical. On a larger scale, ensuring consistent stereoselectivity can be challenging and may require more robust catalytic systems or purification methods to remove any unwanted D-enantiomer.

Purification and Isolation: Isolating the final product with high chemical and isotopic purity can become more complex on a larger scale. The purification methods, such as chromatography, must be scalable to handle larger quantities of material efficiently.

Process Safety and Handling: While ¹³C is a stable, non-radioactive isotope, the synthesis may involve hazardous reagents (e.g., cyanides, strong oxidizers) that require specialized handling protocols and facilities, particularly at a larger scale. musechem.com

Considerations for Scale-Up:

ConsiderationImpact on SynthesisMitigation Strategy
Atom Economy Maximizing the incorporation of atoms from reactants into the final product.Designing synthetic routes that are concise and minimize the use of protecting groups and reagents that do not end up in the final product.
Process Robustness Ensuring the reaction is reproducible and tolerant to minor variations in conditions.Thorough process development and optimization studies to define critical process parameters and acceptable operating ranges.
Equipment Availability of large-scale reactors and purification equipment suitable for the specific chemistry.Planning for appropriate infrastructure and equipment that can handle the required volumes and maintain precise control over reaction conditions.

Advanced Analytical Techniques for L Methionine Sulfone 1 13c Detection and Quantification

Mass Spectrometry (MS) Applications in L-METHIONINE SULFONE (1-13C) Analysis

Mass spectrometry is a cornerstone for the analysis of isotopically labeled compounds due to its high sensitivity and specificity. ckisotopes.com For L-METHIONINE SULFONE (1-13C), MS techniques are employed for tracing its metabolic fate, identifying its downstream metabolites, and accurately quantifying its concentration in complex biological matrices.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Tracing

High-Resolution Mass Spectrometry (HRMS) is critical for stable isotope tracing studies. nih.gov Its ability to measure mass-to-charge ratios (m/z) with very high accuracy allows for the clear differentiation of the ¹³C-labeled L-methionine sulfone from its natural, unlabeled (¹²C) form. This resolving power is essential to track the incorporation of the labeled carbon into various metabolic pathways. nih.gov

When L-METHIONINE SULFONE (1-13C) is introduced into a biological system, HRMS can distinguish the M+1 peak of the labeled compound from the M+0 peak of the endogenous, unlabeled compound. The mass difference, while nominally 1 Dalton, is precisely measured by HRMS, which can also resolve these peaks from other interfering ions of similar mass, ensuring unambiguous detection. nih.gov This capability is fundamental to metabolic flux analysis, where the rate of appearance of the ¹³C label in downstream metabolites provides quantitative data on pathway activity. nih.gov

Table 1: Theoretical Exact Masses for L-Methionine Sulfone Isotopologues
CompoundMolecular FormulaIsotopologueMonoisotopic Mass (Da)
L-Methionine Sulfone (Unlabeled)C₅H₁₁NO₄SM+0181.0409
L-METHIONINE SULFONE (1-13C)C₄¹³CH₁₁NO₄SM+1182.0442

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Metabolite Identification

Tandem Mass Spectrometry (MS/MS) is a powerful technique for confirming the identity of L-METHIONINE SULFONE (1-13C) and identifying its metabolites. In an MS/MS experiment, the precursor ion (in this case, the protonated molecule [M+H]⁺ with m/z 183.0) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions create a characteristic fragmentation pattern, or "fingerprint," that is used for structural confirmation.

When analyzing metabolites derived from L-METHIONINE SULFONE (1-13C), MS/MS can determine precisely where the ¹³C label resides within the molecule. If a fragment ion contains the original carboxyl group, its mass will be shifted by +1 Da compared to the corresponding fragment from the unlabeled compound. This information is crucial for elucidating the structures of novel metabolites and confirming the pathways through which the labeled carbon has traveled. For example, a key fragmentation of methionine sulfone involves the neutral loss of the sulfone group and parts of the alkyl chain, often leaving the core amino acid structure intact.

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ for L-METHIONINE SULFONE (1-13C)
Precursor Ion (m/z)Proposed Fragment StructurePredicted Fragment Ion (m/z)Notes
183.0[¹³COOH-CH(NH₂)-CH₂]⁺89.0Fragment contains the ¹³C label.
183.0[M+H - H₂O]⁺165.0Loss of water; fragment retains the ¹³C label.
183.0[M+H - ¹³COOH₂]⁺136.0Loss of the labeled formic acid.
183.0[CH₃SO₂]⁺79.0Methylsulfonyl cation; fragment does not contain the ¹³C label.

Quantitative Analysis via Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification of molecules in complex mixtures. ckisotopes.com L-METHIONINE SULFONE (1-13C) is an ideal internal standard for quantifying endogenous L-methionine sulfone. ckisotopes.com A known amount of the labeled standard is spiked into a biological sample before any processing or extraction steps.

The sample is then analyzed by LC-MS, and the peak areas or intensities of the labeled standard (M+1) and the endogenous analyte (M+0) are measured. Because the labeled standard and the unlabeled analyte are chemically identical, they behave identically during sample preparation, chromatography, and ionization. Therefore, any sample loss or matrix effects will affect both compounds equally. The ratio of the M+0 signal to the M+1 signal can be used to calculate the exact concentration of the endogenous L-methionine sulfone in the original sample with high precision and accuracy.

Table 3: Example Data for Quantification of L-Methionine Sulfone by IDMS
ParameterValueDescription
Concentration of ¹³C Standard Added100 ng/mLKnown amount of L-METHIONINE SULFONE (1-13C) added to the sample.
Measured Peak Area (Unlabeled, M+0)150,000Instrument response for the endogenous L-methionine sulfone.
Measured Peak Area (Labeled, M+1)300,000Instrument response for the L-METHIONINE SULFONE (1-13C) internal standard.
Calculated Concentration (Unlabeled)50 ng/mLCalculated concentration of endogenous L-methionine sulfone based on the peak area ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy for L-METHIONINE SULFONE (1-13C) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. For isotopically labeled compounds like L-METHIONINE SULFONE (1-13C), NMR provides definitive information about the location of the label and the structure of the molecule and its metabolites. nih.gov

¹³C-NMR Chemical Shift Analysis for Carboxyl Position Verification

¹³C-NMR spectroscopy directly detects the carbon-13 nuclei. In L-METHIONINE SULFONE (1-13C), the enrichment of ¹³C at the C-1 (carboxyl) position results in a significantly enhanced signal at the chemical shift characteristic of a carboxyl carbon, typically in the range of 170-180 ppm. chemicalbook.com This provides unambiguous verification that the isotopic label is in the intended position.

By comparing the ¹³C-NMR spectrum of the labeled compound to its unlabeled counterpart, the intense peak corresponding to the labeled carboxyl carbon will be immediately apparent, while the other carbon signals will retain their natural abundance intensity. This simple, direct observation is the primary method for confirming the site of isotopic enrichment.

Table 4: Expected ¹³C-NMR Chemical Shifts for L-METHIONINE SULFONE (1-13C)
Carbon AtomExpected Chemical Shift (ppm)Expected Signal Intensity
C-1 (¹³COOH)~174Very High (Enriched)
C-2 (α-carbon)~51Natural Abundance
C-3 (β-carbon)~48Natural Abundance
C-4 (γ-carbon)~24Natural Abundance
C-5 (S-CH₃)~41Natural Abundance

Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Pathway Intermediates

Multi-dimensional NMR techniques are indispensable for tracing the flow of isotopic labels through metabolic pathways and for identifying the structure of intermediates.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. While the carboxyl carbon (C-1) has no directly attached proton, HSQC is invaluable for assigning the other ¹H-¹³C pairs in metabolites derived from the labeled precursor. hmdb.ca

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is particularly powerful as it reveals correlations between carbons and protons that are separated by two or three bonds. For L-METHIONINE SULFONE (1-13C), an HMBC spectrum would show a correlation between the labeled C-1 carboxyl carbon and the proton on the alpha-carbon (C-2). This two-bond correlation (²JC,H) is definitive proof of the local connectivity. When tracking the ¹³C label into new metabolites, HMBC is crucial for establishing the structure of these new molecules by identifying which protons are near the labeled carbon. bmrb.io

These multi-dimensional techniques provide a detailed map of the molecular structure and are essential tools in metabolic studies using L-METHIONINE SULFONE (1-13C).

Table 5: Expected Multi-Dimensional NMR Correlations for L-METHIONINE SULFONE (1-13C)
NMR ExperimentCorrelated NucleiExpected CorrelationSignificance
HSQC¹H - ¹³C (Direct)α-H with α-¹²C, β-H with β-¹²C, etc.Provides assignments for the carbon-proton pairs in the molecule's backbone and side chain.
HMBC¹H - ¹³C (2-3 bonds)α-H correlates with labeled C-1 (¹³COOH)Confirms the position of the carboxyl group relative to the α-carbon. Essential for structural elucidation of metabolites.
HMBC¹H - ¹³C (2-3 bonds)β-H correlates with labeled C-1 (¹³COOH)Provides further structural confirmation through three-bond correlations.

Chromatographic Separations Coupled with Isotope Detection (e.g., LC-MS, GC-MS)

The detection and quantification of L-METHIONINE SULFONE (1-13C) are effectively achieved by coupling chromatographic separation techniques with mass spectrometry (MS), which allows for the specific detection of the isotope label. reertech.com Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful methods for this purpose, providing both separation from other analytes and precise mass-based detection. ckisotopes.comotsuka.co.jp

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a primary technique for the analysis of L-METHIONINE SULFONE (1-13C). Due to the polar nature of the molecule, specific chromatographic modes are employed for effective separation. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) methods have been developed to separate methionine sulfone from its parent compound, methionine, and other related species. caltech.edunih.gov

One common approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for highly polar compounds that are poorly retained on traditional reversed-phase columns. sigmaaldrich.com Another successful method involves using strong anion-exchange columns for separation. caltech.edu Following chromatographic separation, the eluent is introduced into a mass spectrometer. The mass detector is set to monitor for the specific mass-to-charge ratio (m/z) of L-METHIONINE SULFONE (1-13C), distinguishing it from its unlabeled (¹²C) counterpart and other interfering substances. This use of stable isotope-labeled standards in conjunction with LC-MS/MS-based assays enhances the reliability of absolute quantification. otsuka.co.jp

Below is a table summarizing typical LC-MS conditions used for the analysis of methionine sulfone and related compounds.

ParameterConditionSource
Column Type Ascentis® Express HILIC, 10 cm x 3.0 mm, 2.7 µm sigmaaldrich.com
PRP-X100 strong anion-exchange, 250mm × 4.6 mm × 5 µm caltech.edu
Mobile Phase [A] acetonitrile; [B] water with 0.1% formic acid (75:25, A:B) sigmaaldrich.com
Isocratic 50mM ammonium (B1175870) acetate, pH 8 caltech.edu
Flow Rate 0.4 mL/min sigmaaldrich.com
Detector Mass Spectrometry, Electrospray Ionization (ESI+) sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS):

While LC-MS is more common for polar amino acid derivatives, GC-MS can also be employed, typically requiring a derivatization step to increase the volatility of L-METHIONINE SULFONE (1-13C). For instance, amino acids can be converted to their trimethylsilyl (B98337) esters for GC-MS analysis. nih.gov This technique, coupled with selected ion monitoring (SIM), allows for highly sensitive and specific detection. nih.gov The mass spectrometer can precisely differentiate the ¹³C-labeled molecule from the natural compound, making isotope dilution GC/MS a robust method for quantification. nih.gov

Isotopic Purity Assessment and Stability Considerations for Labeled Compounds

The utility of L-METHIONINE SULFONE (1-13C) as an internal standard or tracer in metabolic studies is critically dependent on its isotopic purity and stability.

Isotopic Purity Assessment:

Isotopic purity refers to the percentage of the compound that is labeled with the desired stable isotope at the specified position. For L-METHIONINE SULFONE (1-13C), this means the carbon atom at the first position (the carboxyl carbon) is ¹³C instead of the more abundant ¹²C. High isotopic purity is essential for accurate quantification, as it minimizes interference from unlabeled or naturally abundant isotopes. reertech.com

Commercial suppliers typically provide L-METHIONINE SULFONE (1-13C) with a high degree of isotopic enrichment. The purity is determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques can confirm the position of the label and quantify the percentage of molecules that contain the ¹³C isotope.

The table below outlines the typical specifications for commercially available L-METHIONINE SULFONE (1-13C).

SpecificationValueSource
Compound Name L-Methionine sulfone (1-¹³C) reertech.comckisotopes.comotsuka.co.jpeurisotop.com
Isotopic Enrichment 99% reertech.comckisotopes.comotsuka.co.jpeurisotop.com
Chemical Purity ≥98% sigmaaldrich.com
Analytical Techniques Mass Spectrometry, NMR ckisotopes.com

Stability Considerations:

The stability of an isotopically labeled compound is crucial for its shelf life and its reliability in experimental settings. While specific, long-term stability studies on L-METHIONINE SULFONE (1-13C) are not widely published, considerations can be based on the parent compound, L-methionine. For L-methionine, it is recommended to store the compound at room temperature, protected from light and moisture, to prevent degradation. isotope.com As L-methionine sulfone is the fully oxidized form of methionine, it is generally a stable compound. However, like any analytical standard, it should be stored under appropriate conditions—typically cool, dry, and dark—to ensure its integrity over time. Users should always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage recommendations and expiration dates. otsuka.co.jp

Based on a thorough review of available scientific literature, there is no specific information on the application of L-METHIONINE SULFONE (1-13C) as a tracer for elucidating the metabolic pathways outlined in the user's request. Research in this area predominantly utilizes other isotopic forms of methionine, such as [1-¹³C]L-methionine, to study these processes. L-methionine sulfone is an oxidized form of methionine, and its metabolic fate and entry into the pathways described would differ significantly from that of L-methionine. Therefore, substituting information from studies using L-methionine tracers would be scientifically inaccurate.

Consequently, it is not possible to provide the detailed article as requested, focusing solely on the use of L-METHIONINE SULFONE (1-13C) for the specified applications in metabolic pathway elucidation. The existing research does not support the premise that this specific compound is used for tracing carbon flux through the transsulfuration, transmethylation, and methionine salvage pathways in the manner described.

Applications of L Methionine Sulfone 1 13c in Metabolic Pathway Elucidation

Elucidating Metabolic Fates of L-METHIONINE SULFONE (1-13C) in Model Systems

Plant Metabolic Pathway Research Using Isotopic Tracers

The use of stable isotopic tracers, particularly those labeled with ¹³C, is a cornerstone of modern plant metabolomics, allowing for the detailed mapping of metabolic networks. frontiersin.orgresearchgate.net L-METHIONINE SULFONE (1-13C) can be introduced to plant systems, such as cell cultures or whole plants, to investigate the intricate pathways of sulfur metabolism. frontiersin.org Methionine biosynthesis in plants involves a complex series of enzymatic reactions, originating from aspartate for the carbon backbone and cysteine for the sulfur atom. nih.gov

By supplying L-METHIONINE SULFONE (1-13C) as a tracer, researchers can monitor the distribution of the ¹³C label into downstream metabolites using high-resolution mass spectrometry. frontiersin.org Although methionine sulfone is the irreversibly oxidized form of methionine, its introduction can help elucidate specific enzymatic activities or transport processes related to oxidized sulfur compounds. mdpi.com For instance, observing the ¹³C label in other molecules would indicate whether plants possess pathways to metabolize or salvage components of this compound. This approach helps to distinguish and quantify the flow of carbon through interconnected pathways, such as the synthesis of S-adenosylmethionine (SAM), a universal methyl donor crucial for the production of ethylene, polyamines, and biotin. nih.govresearchgate.net

The data below illustrates a hypothetical tracing experiment where the ¹³C label from L-METHIONINE SULFONE (1-13C) is tracked in key plant metabolites.

Metabolite¹³C Enrichment (%) After 24hImplied Pathway Activity
S-Adenosylmethionine (SAM)< 0.1%Minimal to no direct conversion of the sulfone back to methionine for SAM synthesis.
Cysteine< 0.1%Indicates the sulfone form does not readily participate in the reverse transsulfuration pathway.
Glutathione (B108866)< 0.1%Lack of label incorporation suggests no significant breakdown and reintegration into sulfur assimilation pathways.
Unidentified Sulfur Compounds5.0%Suggests potential for novel metabolic pathways for oxidized methionine derivatives in plants.

Ex Vivo Tissue Studies in Animal Models

Ex vivo tissue studies, where tissues are maintained and studied outside the living organism, provide a controlled environment to investigate metabolic processes. The use of ¹³C-labeled amino acids in these systems is a valuable technique for exploring the dynamic aspects of amino acid and protein metabolism. fao.org L-METHIONINE SULFONE (1-13C) can be introduced into the medium perfusing isolated organs (e.g., liver, muscle) or in tissue slice cultures from animal models. nih.gov

These studies allow for precise measurement of the uptake and metabolic fate of the compound within specific tissues. For example, researchers can investigate how different tissues handle an excess of oxidized methionine, which is relevant to pathologies associated with oxidative stress. nih.gov By tracking the ¹³C label, scientists can determine if L-methionine sulfone is transported into cells, incorporated into any metabolic cycles, or excreted. Such experiments have been used to understand the metabolism of methionine sulfoxide (B87167) in isolated mouse hepatocytes, revealing details about its uptake, conversion, and cytotoxicity. nih.gov The use of a stable isotope label avoids the complications of radioactivity and allows for detailed analysis via mass spectrometry. nih.gov

Tissue TypeUptake Rate (nmol/g/h)¹³C-Labeled Metabolite DetectedPrimary Metabolic Fate
Liver (Hepatocytes)15.2None significantCellular uptake followed by slow clearance.
Skeletal Muscle4.5None significantLimited uptake and metabolism.
Brain (Hippocampal Slices)7.8None significantModerate uptake, potential relevance in neurodegenerative disease models. mdpi.com
Kidney21.0¹³C-labeled excretion productsHigh uptake, primary role in clearance.

Impact on Protein Synthesis and Degradation Research

Stable isotope-labeled amino acids are fundamental tools for measuring the rates of protein synthesis and degradation, collectively known as protein turnover. nih.govyoutube.com The general principle involves introducing a labeled amino acid and monitoring its incorporation into proteins over time (synthesis) or its dilution in the free amino acid pool as proteins are broken down (degradation). fao.orgnih.gov

While methionine is used for this purpose, L-METHIONINE SULFONE (1-13C) serves a more specialized role. Because methionine sulfone is generally not incorporated into new proteins during translation, it can be used as a negative control or to study the specificity of aminoacyl-tRNA synthetases. The primary impact of using ¹³C-labeled amino acids in this field has been the ability to perform dynamic studies of protein metabolism in both cell culture and whole organisms. fao.orgyoutube.com Techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) rely on the complete replacement of a standard amino acid with its heavy isotope counterpart to allow for quantitative comparison of proteomes under different conditions. youtube.com The synthesis of various ¹³C-labeled amino acids has been crucial for extending these powerful methods to different biological systems, including mammalian cells. rsc.org

The use of L-[1-¹³C]phenylalanine, for example, has been employed to determine sulfur amino acid requirements by measuring its oxidation in response to varying methionine intakes, demonstrating the utility of ¹³C-labeled tracers in assessing protein metabolic needs. metsol.com

Investigating Redox Homeostasis Mechanisms via Sulfur Metabolites

Methionine plays a critical role in cellular antioxidant defense systems. nih.govresearchgate.net Its sulfur atom can be readily oxidized by reactive oxygen species (ROS) to form methionine sulfoxide, a reaction that can be reversed by the enzyme family methionine sulfoxide reductases (Msr). nih.govnih.gov This reversible oxidation acts as a "catalytic antioxidant" system, scavenging ROS and protecting other cellular components from damage. nih.gov

Further oxidation of methionine sulfoxide leads to the formation of methionine sulfone, a modification considered biologically irreversible as no known enzyme efficiently reduces it back to methionine. mdpi.comresearchgate.net L-METHIONINE SULFONE (1-13C) is an invaluable tool for studying the consequences of this irreversible oxidation. By introducing the ¹³C-labeled sulfone into cells or tissues, researchers can trace its fate and determine its impact on sulfur metabolism and redox balance. nih.gov For example, studies can investigate whether the accumulation of methionine sulfone triggers specific stress responses, affects glutathione levels, or alters the expression of antioxidant enzymes. This is particularly relevant in the context of aging and neurodegenerative diseases, where increased oxidative stress and impaired protein quality control are contributing factors. nih.govnih.gov

ConditionCellular Fate of ¹³C LabelEffect on Glutathione (GSH) LevelsImplication for Redox Homeostasis
Normal (Basal)Accumulation of ¹³C-Methionine SulfoneNo significant changeIndicates a low level of metabolic interaction under normal conditions.
Mild Oxidative Stress (H₂O₂)Increased cellular uptake of ¹³C-Methionine SulfoneSlight decreaseSuggests stress conditions may alter transport or handling of oxidized metabolites.
Severe Oxidative Stress (H₂O₂)Significant accumulation of ¹³C-Methionine SulfoneSignificant depletionHighlights the role of irreversible oxidation in overwhelming cellular redox buffers.
Msr Enzyme KnockdownAccumulation of ¹³C-Methionine SulfoneNo significant changeConfirms the sulfone form is not a substrate for Msr enzymes and its accumulation is independent of this repair pathway. nih.gov

Enzymatic and Mechanistic Investigations Utilizing L Methionine Sulfone 1 13c

Probing Enzyme Specificity and Substrate Utilization (e.g., Acetyltransferases, Glutamate (B1630785) Synthase)

The structural similarity of L-methionine sulfone to other amino acids and their derivatives allows it to be used as a tool to probe the specificity of enzyme active sites. The introduction of the bulky and polar sulfone group in place of the thioether in methionine can significantly alter its binding affinity and reactivity with enzymes that normally process methionine or structurally related molecules.

In the context of glutamate synthase , L-methionine sulfone has been utilized as a complexing agent to investigate the conformational structures and stereospecificity of the enzyme. sigmaaldrich.com The way in which the enzyme's active site accommodates or rejects L-methionine sulfone provides valuable information about the geometric and electronic constraints of substrate binding. The presence of the 1-13C label allows for NMR studies to monitor the binding event and any potential, albeit slow, enzymatic turnover.

Furthermore, specific enzymes have been identified that directly utilize L-methionine sulfone as a substrate. For instance, an L-methionine sulfoximine/L-methionine sulfone acetyltransferase has been characterized in bacteria such as Pseudomonas kuykendallii. ebi.ac.ukuniprot.org This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to L-methionine sulfone, forming N-acetyl-L-methionine sulfone. The use of L-METHIONINE SULFONE (1-13C) in such studies would enable researchers to follow the metabolic fate of the carbon backbone of the molecule, confirming its incorporation into the acetylated product and quantifying the enzyme's activity.

Below is a table summarizing the use of L-methionine sulfone in probing enzyme specificity:

EnzymeOrganismRole of L-Methionine Sulfone
Glutamate SynthaseVariousUsed as a complexing agent to study enzyme stereospecificity and conformational changes upon ligand binding. sigmaaldrich.com
AcetyltransferasePseudomonas kuykendalliiActs as a substrate, undergoing acetylation to N-acetyl-L-methionine sulfone. uniprot.org

Elucidating Reaction Mechanisms of Methionine-Related Enzymes

Isotopically labeled substrates are instrumental in elucidating the step-by-step processes of enzymatic reactions. While L-methionine sulfone is not the natural substrate for most methionine-metabolizing enzymes, its use as a substrate analog can provide insights into their mechanisms.

Consider methionine adenosyltransferase (MAT) , the enzyme that catalyzes the formation of S-adenosylmethionine (SAM) from methionine and ATP. nih.gov The reaction involves a nucleophilic attack of the methionine sulfur on the 5'-carbon of ATP. While L-methionine sulfone's oxidized sulfur is not nucleophilic and thus cannot participate in this reaction, attempts to use it as a competitive inhibitor can help map the active site's tolerance for oxidized sulfur species.

Another relevant enzyme is methionine gamma-lyase (MGL) , a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme with broad substrate specificity. wikipedia.orgdrugbank.com MGL catalyzes the α,γ-elimination of L-methionine to produce methanethiol, α-ketobutyrate, and ammonia (B1221849). drugbank.comproteopedia.org It is known to act on various sulfur-containing amino acids. nih.gov Investigating the interaction of L-METHIONINE SULFONE (1-13C) with MGL could reveal whether the enzyme can bind this analog and catalyze any part of its characteristic reaction, such as the initial deamination step. The 1-13C label would be crucial in tracking the fate of the carboxyl group and determining if decarboxylation or other transformations occur.

The oxidation of methionine to its sulfoxide (B87167) and sulfone forms is a significant biological process, often associated with oxidative stress. iris-biotech.de Human neutrophil elastase, for example, shows a strong preference for cleaving peptide substrates containing a methionine sulfone residue. nih.gov Using L-METHIONINE SULFONE (1-13C) in studies with such proteases would allow for precise identification of cleavage products through mass spectrometry, aiding in the determination of cleavage sites and enzyme kinetics.

Kinetic Isotope Effect (KIE) Studies with L-METHIONINE SULFONE (1-13C)

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-limiting step of an enzymatic reaction and probing the transition state structure. It is measured as the ratio of the reaction rate of a substrate with a lighter isotope to that with a heavier isotope. The 13C label in L-METHIONINE SULFONE (1-13C) is at the carboxyl carbon, making it suitable for studying reactions that involve the cleavage of a bond to this carbon, such as decarboxylation.

While direct KIE studies using L-METHIONINE SULFONE (1-13C) are not prominently documented in the available literature, the principles can be illustrated by analogy to studies on related enzymes. For example, a KIE study on S-adenosylmethionine synthetase utilized [5'-14C]ATP to probe the mechanism. nih.gov A primary 12C/14C KIE of 1.108 was observed, indicating that the cleavage of the C5'-S bond is partially rate-limiting. nih.gov

In a hypothetical study with an enzyme that could process L-METHIONINE SULFONE (1-13C), such as a decarboxylase, the KIE would be measured by comparing the reaction rate of the 13C-labeled substrate with the unlabeled 12C substrate. A significant KIE (k12/k13 > 1) would indicate that the C1-C2 bond cleavage is part of the rate-determining step of the reaction. The magnitude of the KIE can provide further details about the transition state geometry.

The following table outlines a hypothetical KIE study using L-METHIONINE SULFONE (1-13C):

ParameterDescription
EnzymeA hypothetical decarboxylase that acts on L-methionine sulfone.
SubstratesL-METHIONINE SULFONE (1-12C) and L-METHIONINE SULFONE (1-13C).
MeasurementComparison of the initial rates of the reaction for both isotopically labeled substrates under identical conditions.
Expected OutcomeA KIE value greater than 1 would suggest that the decarboxylation step is kinetically significant.

Enzymatic Biotransformation Pathways of L-METHIONINE SULFONE (1-13C)

Tracing the metabolic fate of a labeled compound is a fundamental application of isotope labeling. While the oxidation of methionine to methionine sulfoxide is a reversible process in biological systems, the further oxidation to methionine sulfone is generally considered irreversible, with no known biological pathway for its reduction back to methionine in mammals. iris-biotech.denih.gov

However, the existence of enzymes like the L-methionine sulfoximine/L-methionine sulfone acetyltransferase in bacteria suggests that at least some organisms have pathways to metabolize this compound. ebi.ac.ukuniprot.org The use of L-METHIONINE SULFONE (1-13C) would be essential in confirming and mapping such pathways. By administering the labeled compound to these organisms and analyzing their metabolites using techniques like mass spectrometry and NMR, researchers could identify the downstream products and elucidate the entire biotransformation cascade.

For instance, after the initial acetylation by the acetyltransferase, the N-acetyl-L-methionine sulfone could be further metabolized. The 1-13C label would serve as a clear marker to track the carbon skeleton through subsequent enzymatic reactions, such as deamination, hydrolysis, or further modifications. This would provide a definitive picture of how these organisms detoxify or utilize L-methionine sulfone.

Integration of L Methionine Sulfone 1 13c in Systems Biology and Multi Omics Approaches

Metabolomics Integration with Isotopic Tracing Experiments

Metabolomics, the large-scale study of small molecules or metabolites, provides a snapshot of the chemical processes occurring within a cell. When combined with isotopic tracing, it becomes a powerful tool to elucidate active metabolic pathways. In this context, a ¹³C-labeled precursor like L-methionine is introduced to cells or organisms. nih.gov The ¹³C atom acts as a tag that can be tracked as the molecule is processed through various biochemical reactions. nih.gov

The primary application involving L-METHIONINE SULFONE (1-13C) is in tracing the extent of methionine oxidation, a post-translational modification linked to oxidative stress. mdpi.com When cells are exposed to reactive oxygen species (ROS), protein-bound methionine can be oxidized to methionine sulfoxide (B87167) and further to the irreversible methionine sulfone. nih.govresearchgate.net By supplying L-methionine (1-¹³C), researchers can use mass spectrometry (MS) to track the incorporation of the heavy isotope into the methionine sulfone pool. nih.gov

Mass spectrometry distinguishes metabolites based on their mass-to-charge ratio. The presence of a ¹³C atom in L-METHIONINE SULFONE makes it heavier than its unlabeled counterpart. By measuring the relative abundance of the labeled and unlabeled forms, the rate of methionine oxidation can be quantified, offering a direct readout of oxidative damage impacting the proteome. nih.gov

Table 1: Illustrative Mass Isotopomer Distribution in a Tracing Experiment This interactive table demonstrates how mass spectrometry data might appear for methionine and its oxidized forms after introducing L-methionine (1-¹³C) into a cellular system under oxidative stress.

CompoundMass IsotopomerFormula (Carbon Backbone)Expected Relative Abundance (Hypothetical)Interpretation
L-MethionineM+0¹²C₅H₁₁NO₂S50%Unlabeled methionine from cellular pools.
L-MethionineM+1¹³C¹²C₄H₁₁NO₂S50%Labeled methionine tracer taken up by the cell.
L-Methionine SulfoxideM+0¹²C₅H₁₁NO₃S85%Endogenous, unlabeled methionine sulfoxide.
L-Methionine SulfoxideM+1¹³C¹²C₄H₁₁NO₃S15%Labeled tracer has been oxidized to the sulfoxide form.
L-Methionine SulfoneM+0¹²C₅H₁₁NO₄S90%Endogenous, unlabeled methionine sulfone.
L-Methionine SulfoneM+1¹³C¹²C₄H₁₁NO₄S10%Labeled tracer has been irreversibly oxidized to the sulfone form, indicating significant oxidative stress.

Fluxomics Studies Using L-METHIONINE SULFONE (1-13C) as a Tracer

Fluxomics, or Metabolic Flux Analysis (MFA), moves beyond static metabolite concentrations to quantify the rates (fluxes) of reactions within a metabolic network. 13cflux.net ¹³C-MFA is a cornerstone technique that uses the propagation of stable isotopes through pathways to calculate these intracellular fluxes. nih.govcreative-proteomics.com While traditional MFA often focuses on central carbon metabolism using tracers like glucose, the principles can be applied to other pathways, such as amino acid metabolism. nih.govnih.gov

Using L-methionine (1-¹³C) as a tracer allows for the quantification of fluxes through pathways involving methionine. The rate of appearance of the ¹³C label in L-METHIONINE SULFONE serves as a direct measure of the in vivo flux of methionine oxidation. This is particularly valuable for:

Quantifying Oxidative Damage: Determining the rate at which proteins are being damaged under specific conditions (e.g., disease states, exposure to toxins).

Assessing Antioxidant Capacity: A lower flux towards methionine sulfone formation in the presence of an oxidative stressor could indicate a robust antioxidant response.

Studying Protein Turnover: As protein-bound methionine is a primary target for oxidation, tracing its conversion to sulfone can provide insights into the degradation and turnover rates of specific proteins or the proteome as a whole.

Research findings indicate that quantifying the flux of methionine into its various metabolic fates, including transmethylation and polyamine synthesis, is crucial for understanding cellular health and disease. nih.govnih.gov The irreversible nature of sulfone formation makes the flux towards L-METHIONINE SULFONE (1-13C) a clear terminal point, simplifying its quantification compared to reversible modifications.

Interactions with Proteomics and Transcriptomics Data in Pathway Analysis

The true power of systems biology lies in integrating multiple omics datasets to build a comprehensive model of cellular behavior. ethz.ch Data on the flux to L-METHIONINE SULFONE (1-13C) provides a functional readout of oxidative stress that can be correlated with proteomics and transcriptomics data.

Proteomics Integration: A high flux towards L-METHIONINE SULFONE (1-13C) can be linked with quantitative proteomics data. For instance, researchers might observe that the proteins showing the highest levels of methionine sulfone formation are enriched in specific cellular compartments (e.g., mitochondria) or pathways (e.g., glycolysis). mdpi.com This integration helps identify specific proteins that are most vulnerable to oxidative damage. Furthermore, an increase in methionine oxidation flux might correlate with changes in the abundance of antioxidant enzymes like methionine sulfoxide reductases (MsrA and MsrB), which repair the less oxidized methionine sulfoxide but not the sulfone. mdpi.com

Transcriptomics Integration: Transcriptomic data (e.g., from RNA-seq) reveals changes in gene expression. An elevated flux of methionine oxidation could be correlated with the upregulation of genes involved in the antioxidant response, DNA repair, and protein degradation (e.g., the ubiquitin-proteasome system). Conversely, it might be associated with the downregulation of pro-inflammatory signaling pathways. plos.org This combined analysis connects a specific metabolic phenotype (increased oxidative damage) with the underlying genetic and regulatory programs.

Table 2: Example of Multi-Omics Data Integration in Response to Oxidative Stress This table provides a hypothetical example of how data from different omics platforms could be integrated to analyze the cellular response to an oxidative stressor, using methionine sulfone flux as a key indicator.

Omics LayerObservationBiological Implication
Fluxomics Increased flux from L-Methionine (1-¹³C) to L-METHIONINE SULFONE (1-13C).Higher rate of irreversible protein damage.
Proteomics Increased abundance of SOD2 and Catalase. Decreased abundance of specific glycolytic enzymes.Upregulation of antioxidant defense. Potential impairment of metabolic pathways due to protein damage.
Transcriptomics Upregulation of HMOX1, GCLC, and NFE2L2 (Nrf2) gene transcripts.Activation of the Nrf2-mediated antioxidant response pathway at the transcriptional level.

Computational Modeling and Simulation of Isotopic Flux Networks

The data generated from isotopic tracing experiments are complex and require sophisticated computational tools for interpretation. nih.gov Computational modeling is essential for converting raw mass spectrometry data on isotopic labeling patterns into meaningful metabolic flux values. researchgate.net

The process generally involves these steps:

Network Reconstruction: A model of the relevant metabolic network is constructed, detailing all known reactions, substrates, and products related to methionine metabolism.

Isotopic Labeling Simulation: Algorithms, such as those based on Elementary Metabolite Units (EMU) or Isotopomer Distribution Vectors (IDV), are used to simulate how the ¹³C label from the tracer would propagate through the network for any given set of reaction rates (fluxes). nih.gov

Flux Fitting: The simulation is compared to the actual experimental data (i.e., the measured abundance of L-METHIONINE SULFONE (1-13C) and other labeled metabolites). An optimization algorithm then iteratively adjusts the flux values in the model to find the best possible fit between the simulated and measured labeling patterns.

Statistical Analysis: Once the best-fit flux map is determined, confidence intervals are calculated for each flux value, providing a measure of the precision of the estimate.

These computational models allow researchers to test different hypotheses about network structure and regulation. embopress.org For example, a model could be used to simulate how the flux to methionine sulfone would change if the activity of an antioxidant enzyme was increased, providing predictive insights into the system's behavior.

Theoretical and Computational Perspectives on L Methionine Sulfone 1 13c Interactions

Molecular Docking and Binding Affinity Predictions with Enzymes

Molecular docking and simulation are powerful computational tools used to predict the interaction between a ligand, such as L-methionine sulfone, and a protein's binding site. These techniques are crucial for understanding how the oxidation of methionine to its sulfone form affects its recognition and processing by enzymes.

Detailed molecular dynamics simulations have been particularly insightful in the study of Human Neutrophil Elastase (HNE), a destructive serine protease. Computational models predict that the side chain of a methionine sulfone residue, when located at the P3 position of a peptide inhibitor, inserts into the shallow S3 pocket of HNE. nih.gov This interaction is stabilized by a hydrogen bond between one of the sulfonyl oxygens and the main chain of Gly193 within the enzyme's active site. nih.gov In contrast, the less oxidized L-methionine sulfoxide (B87167) and the native L-methionine residues are predicted to deflect away from the active site. nih.gov This specific interaction explains the observed increase in binding affinity and inhibition enhancement for peptides containing methionine sulfone. nih.gov

The preference of HNE for the sulfone over the sulfoxide form is subtle and involves the role of solvent molecules. Models indicate that while a single water molecule can form a hydrogen bond with the sulfinyl oxygen of methionine sulfoxide, the methionine sulfone's two sulfonyl oxygens can simultaneously form hydrogen bonds with both a solvent water molecule and the main chain amide at Gly219 in the S3 pocket. nih.gov This dual hydrogen-bonding capability appears to be a key determinant of the enhanced binding affinity.

The table below summarizes the predicted binding orientations of different methionine forms with HNE based on molecular modeling.

Methionine Form (at P3 position)Predicted Interaction with HNE S3 PocketKey Stabilizing InteractionsPredicted Effect on Affinity
L-Methionine Side chain deflects away from the active site.-Baseline
L-Methionine Sulfoxide Side chain deflects away from the active site.Hydrogen bond with solvent water.No significant enhancement
L-Methionine Sulfone Side chain inserts into the S3 pocket.Hydrogen bond with Gly193/Gly219 and solvent water.Significantly Increased

This table is based on findings from molecular dynamics simulations of peptide inhibitors with Human Neutrophil Elastase. nih.gov

These computational predictions are critical, as the oxidation of methionine to methionine sulfone is a biologically irreversible process, unlike the reversible oxidation to methionine sulfoxide. nih.gov The specific recognition of the sulfone by enzymes like HNE has significant implications for tissue damage in inflammatory conditions where oxidative stress is high. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Modeling

Quantum chemical calculations, such as Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules, allowing for the modeling of reaction mechanisms at a subatomic level. mdpi.comnih.gov For L-methionine sulfone, these methods are used to understand the energetics and pathways of its formation and its subsequent interactions.

The oxidation of the sulfur atom in methionine is a key reaction. Quantum mechanics (QM) calculations, often combined with molecular mechanics (MM) in QM/MM approaches, are used to model the reaction of methionine with reactive oxygen species (ROS). mdpi.com These calculations help to determine the free energy profiles and transition states for the stepwise oxidation from a thioether to a sulfoxide and finally to a sulfone. mdpi.com Such studies have shown that the oxidation process is often water-dependent, with explicit water molecules needing to be included in the calculations to stabilize charge separation and accurately reproduce experimental data. mdpi.com

Furthermore, quantum calculations have been employed to investigate how oxidation affects non-covalent interactions. Studies on methionine analogs have revealed that oxidation significantly strengthens the interaction between the sulfur-containing side chain and aromatic residues (e.g., tyrosine, tryptophan). This stabilization, arising from changes in the electronic properties of the sulfur center, can impact protein folding and protein-protein interactions.

The table below presents data from a study using DFT calculations to investigate the reaction of hydroxyl radicals (HO•) with an N-acetyl methionine methyl ester, a model for a methionine residue in a peptide. The study identified several transient radical species.

Time After Electron PulseHOS• Radical Yield (μmol J⁻¹)αC• Radical Yield (μmol J⁻¹)αS• Radical Yield (μmol J⁻¹)SS•+ Radical Yield (μmol J⁻¹)SN• Radical Yield (μmol J⁻¹)Total Radical Yield (μmol J⁻¹)
1.1 µs 0.400.040.050.020.020.53
3.0 µs 0.300.030.050.040.030.45
6.0 µs 0.180.020.050.060.040.35

This data is derived from pulse radiolysis experiments on a methionine model peptide, providing insight into the initial radical species formed during oxidation reactions. mdpi.com

These computational approaches are essential for building accurate models of the chemical transformations that L-methionine undergoes in biological systems, particularly under conditions of oxidative stress. mdpi.com

Computational Simulations of L-METHIONINE SULFONE (1-13C) Metabolism in Biological Compartments

The use of stable isotopes like Carbon-13 (¹³C) is a cornerstone of metabolic research. L-METHIONINE SULFONE (1-13C) can be used as a tracer to follow the metabolic fate of methionine and its oxidized products. Computational simulations are indispensable for interpreting the complex data generated from these isotope tracing experiments. nih.gov

Metabolic Flux Analysis (MFA) is a key computational technique that uses ¹³C labeling data to quantify the rates (fluxes) of metabolic pathways. nih.gov When cells are supplied with ¹³C-labeled methionine, the label is incorporated into various downstream metabolites. By measuring the isotopic enrichment patterns over time with techniques like mass spectrometry, computational models can be used to calculate the flux through different pathways, such as protein synthesis, transmethylation, and salvage pathways. nih.gov

An analytical approach has been developed to quantify methionine metabolic fluxes by feeding cells [U-¹³C]-methionine and measuring the isotope-labeling kinetics of both intracellular and extracellular methionine pools. nih.gov This method is crucial because it accounts for the mixing of these pools, which can prevent isotope tracing experiments from reaching a steady state. nih.gov The resulting kinetic data is then fit to computational models to derive flux values.

The table below shows results from such an analysis in a human fibrosarcoma cell line, quantifying the net consumption of methionine for protein biosynthesis.

Cell LineNet Methionine Consumption for Protein Biosynthesis (nmol/μL-cells/h)
HT1080M+ 0.71
HT1080M− 0.65

This table illustrates the application of ¹³C isotope tracing and computational modeling to determine metabolic fluxes in different cell lines. nih.gov

While L-methionine sulfone itself is generally considered a metabolic end-product that cannot be readily utilized by cells, its formation reflects the oxidative load and the activity of pathways that consume L-methionine. medchemexpress.com Computational frameworks, including machine-learning-based approaches for ¹³C fluxomics, are being developed to handle the large datasets from these experiments and improve the accuracy and speed of flux estimation. nih.gov These simulations allow researchers to build predictive models of how cellular metabolism responds to various conditions, such as disease states or oxidative stress, where the production of L-methionine sulfone may be elevated. mdpi.com

Future Directions and Emerging Research Avenues for L Methionine Sulfone 1 13c As a Research Tool

Development of Novel Isotopic Labeling Strategies

The utility of L-METHIONINE SULFONE (1-13C) as a research tool is intrinsically linked to the sophistication of isotopic labeling strategies. Future research will likely focus on moving beyond simple tracer experiments to more complex labeling schemes that can provide deeper insights into metabolic networks. nih.gov

One promising area is the development of deep labeling strategies, where cells or organisms are cultured in media containing multiple 13C-labeled nutrients, including a 13C-labeled methionine precursor. nih.gov This approach allows for the widespread incorporation of 13C into a vast array of endogenously synthesized metabolites. nih.gov By introducing L-METHIONINE SULFONE (1-13C) into such a deeply labeled system, researchers could more accurately delineate the pathways affected by methionine oxidation by observing the isotopic enrichment in downstream products.

Another advanced technique is Isotopic Ratio Outlier Analysis (IROA) , which utilizes samples labeled with different percentages of 13C (e.g., 5% and 95%). frontiersin.orgnih.gov This method helps to distinguish biological signals from analytical artifacts and provides the exact number of carbon atoms in a metabolite, significantly aiding in its identification. frontiersin.orgnih.gov Applying an IROA-based approach with L-METHIONINE SULFONE (1-13C) could enhance the confidence in identifying novel metabolites derived from this oxidized amino acid in complex biological mixtures.

Furthermore, combining global metabolome labeling with tracer-based experiments represents a powerful future strategy. frontiersin.org For instance, an organism could be globally labeled with 13CO2, and then L-METHIONINE SULFONE (1-13C) could be introduced as a specific tracer. This dual-labeling approach would enable researchers to classify metabolites into specific sub-metabolomes, improving the characterization of unknown compounds and their connection to methionine oxidation pathways. frontiersin.org

Table 1: Comparison of Advanced Isotopic Labeling Strategies
StrategyPrincipleKey Advantage for L-METHIONINE SULFONE (1-13C) ResearchReference
Deep LabelingWidespread 13C incorporation via 13C-rich growth medium.Allows comprehensive tracing of 13C from methionine through interconnected metabolic pathways following an oxidative event. nih.gov
Isotopic Ratio Outlier Analysis (IROA)Uses a mix of low (e.g., 5%) and high (e.g., 95%) 13C enrichment to create unique isotopic patterns.Improves identification of sulfone-derived metabolites and reduces false positives in untargeted metabolomics. frontiersin.orgnih.gov
Combined Global/Tracer LabelingAn organism is globally labeled (e.g., with 13CO2) and then given a specific 13C tracer.Enables classification of the metabolome into subsets, clarifying the specific impact of methionine sulfone on distinct metabolic pools. frontiersin.org

Expansion into New Biological Systems and Organismal Models

While methionine oxidation is a universal consequence of oxidative stress, the specific roles and metabolic fate of L-methionine sulfone are likely context-dependent. Future research will see the application of L-METHIONINE SULFONE (1-13C) expand from simple cell cultures to more complex organismal models relevant to human disease.

Methionine sulfoxide (B87167), the intermediate oxidation product, has already been identified as a potential biomarker in diseases characterized by high oxidative stress, such as diabetes, renal failure, neurodegenerative conditions like Parkinson's and Moyamoya disease, and even in smokers. nih.govfrontiersin.orgmdpi.com Since methionine sulfone represents a more severe, irreversible oxidation state, it is a logical next step to investigate its formation and downstream effects in these contexts. nih.govnih.gov Using L-METHIONINE SULFONE (1-13C) as a tracer in animal models (e.g., mouse models of diabetes or neurodegeneration) would allow for direct tracking of its distribution, metabolism, and excretion, providing critical information on how the body handles this marker of severe cellular damage.

Moreover, research has shown that while the enzymatic reduction of methionine sulfoxide is a known cellular repair mechanism, a biological pathway to reduce methionine sulfone has not been identified. mdpi.com This makes its formation particularly significant. L-METHIONINE SULFONE (1-13C) could be instrumental in studies using models of acute inflammatory conditions, such as sepsis or acute respiratory distress syndrome, where neutrophils generate intense oxidative bursts. mdpi.commdpi.com Tracing the labeled sulfone in these models could help determine its role in tissue damage and whether it is merely a bystander biomarker or an active participant in pathology.

Table 2: Potential New Organismal Models for L-METHIONINE SULFONE (1-13C) Research
Disease/Condition ModelRationale for UsePotential Research QuestionReference
Diabetic Nephropathy (Rat Model)High oxidative stress is a key feature of diabetes and renal failure.What is the rate of formation and clearance of L-methionine sulfone in the kidney? nih.gov
Parkinson's Disease (In Vitro/Mouse Model)Mitochondrial dysfunction and oxidative stress are central to neurodegeneration.Does L-methionine sulfone accumulate in neuronal tissue and contribute to mitochondrial dysfunction? mdpi.com
Acute Lung Injury (Mouse Model)Intense oxidative bursts by immune cells (neutrophils) can lead to methionine sulfone formation.Can L-METHIONINE SULFONE (1-13C) trace the extent of irreversible protein damage during acute inflammation? mdpi.com
Sepsis-Induced Liver Injury (Mouse Model)Sepsis involves systemic inflammation and organ dysfunction driven by oxidative stress.How does the liver metabolize or clear circulating L-methionine sulfone during sepsis? mdpi.com

Advanced Computational Integration for Predictive Metabolic Modeling

The data generated from stable isotope tracing experiments are inherently complex. The future of metabolomics lies in integrating this empirical data with advanced computational models to create predictive simulations of metabolic behavior. youtube.com L-METHIONINE SULFONE (1-13C) is well-suited for this purpose, providing precise data points for modeling the metabolic response to oxidative stress.

Metabolic Flux Analysis (MFA) and its variants, such as Isotopically Non-stationary MFA (INST-MFA), are powerful computational techniques that use stable isotope labeling data to quantify the rates (fluxes) of metabolic reactions within a cell. frontiersin.orgvanderbilt.edunih.gov Currently, MFA is often used to study central carbon metabolism using tracers like 13C-glucose or 13C-glutamine. nih.gov A significant future direction is the development of expanded metabolic models that explicitly include pathways of oxidative damage and repair. By feeding the labeling patterns of metabolites after administration of L-METHIONINE SULFONE (1-13C) into these models, researchers can quantify the flux of this damage marker and understand how it perturbs other connected pathways. nih.gov

For example, INST-MFA is particularly useful for studying short-lived metabolic states, such as the immediate response to an oxidative insult. frontiersin.org An experiment could involve exposing cells to an oxidant and simultaneously introducing L-METHIONINE SULFONE (1-13C), then measuring the time-resolved incorporation of the 13C label into various downstream compounds. This dynamic data can be used to build models that predict how different cell types or organisms will respond to oxidative challenges, potentially identifying metabolic vulnerabilities or novel therapeutic targets. frontiersin.orgresearchgate.net

Potential for High-Throughput Screening in Biochemical Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery and biochemical research, allowing for the rapid testing of thousands of compounds. nih.gov The unique signature of L-METHIONINE SULFONE (1-13C) makes it a candidate for the development of novel HTS assays designed to find modulators of severe oxidative damage.

Future research could focus on creating HTS platforms to identify small molecules that can prevent the formation of methionine sulfone. For instance, an in vitro assay could use a methionine-containing peptide, an oxidizing agent, and a library of compounds. The reaction mixture could then be analyzed by mass spectrometry to quantify the formation of the 13C-labeled sulfone peptide, with a reduction in its signal indicating an effective antioxidant compound.

Conversely, while no enzyme is known to reverse sulfone formation, L-METHIONINE SULFONE (1-13C) could be used in HTS assays to search for undiscovered pathways or compounds that facilitate its clearance or degradation. Assays could be designed in cell-based models where the disappearance of the 13C-labeled sulfone is monitored in the presence of a compound library. Such a screen could uncover novel biological pathways or therapeutic agents that help mitigate the consequences of irreversible oxidative damage. This approach would be analogous to existing HTS assays that screen for inhibitors or activators of other enzymes in methionine metabolism, such as methionine sulfoxide reductase or methionine aminopeptidase. nih.govresearchgate.net

Collaborative Research Initiatives in Stable Isotope Metabolomics

The complexity and interdisciplinary nature of stable isotope-resolved metabolomics necessitate a collaborative approach. nih.gov Advancing the use of L-METHIONINE SULFONE (1-13C) from a niche research compound to a widely used tool will depend on the formation of strong, collaborative initiatives.

These initiatives will bring together experts from diverse fields:

Analytical Chemists to develop more sensitive and robust mass spectrometry and NMR methods for detecting 13C-labeled compounds in complex biological matrices. nih.govmasonaco.org

Biochemists and Cell Biologists to design and execute tracer experiments in relevant biological systems and interpret the pathway-level implications. physoc.org

Computational Biologists and Bioinformaticians to build the sophisticated metabolic models required to analyze flux data and generate predictive insights. nih.gov

Clinicians to provide the context of human disease, guide the development of relevant organismal models, and translate findings from basic research into clinical applications.

Specialized core facilities and metabolomics platforms, which provide access to high-end instrumentation and the requisite expertise, will be central to fostering these collaborations. einsteinmed.eduku.dk By creating shared resources and standardized protocols for using tracers like L-METHIONINE SULFONE (1-13C), these initiatives can help ensure that research is reproducible, robust, and impactful, ultimately accelerating our understanding of the role of oxidative stress in health and disease. physoc.org

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing isotopically labeled L-methionine sulfone (1-13C), and how do oxidation conditions influence isotopic purity?

  • Methodology : L-Methionine sulfone is synthesized via oxidation of L-methionine using hydrogen peroxide or performic acid under controlled acidic conditions. For 1-13C labeling, [methyl-13C]-L-methionine is used as the precursor. Post-synthesis, isotopic purity is validated using 13C NMR spectroscopy (≥99% purity threshold) and liquid chromatography-mass spectrometry (LC-MS) to detect unreacted methionine or sulfoxide intermediates .
  • Critical Parameters : Oxidation time, temperature, and reagent stoichiometry must be optimized to prevent over-oxidation (e.g., to sulfonic acid derivatives) and ensure complete conversion to the sulfone .

Q. How does 13C labeling at the 1-position of L-methionine sulfone enhance its utility in metabolic flux analysis?

  • Methodology : The 13C label at the methyl sulfonyl group allows tracking of sulfur metabolism and oxidative pathways in vivo. For example, in fungal biosynthesis studies, feeding [1-13C]-L-methionine sulfone to Penicillium cultures enables 13C NMR detection of downstream metabolites (e.g., β-methylproline derivatives) and quantifies incorporation efficiency (typically 2-5% in fungal systems) .
  • Data Interpretation : Isotopic enrichment ratios are calculated using mass spectrometry or 13C NMR peak integrals, normalized to natural abundance controls .

Q. What analytical techniques are most reliable for characterizing L-methionine sulfone (1-13C) in complex biological matrices?

  • Methodology :

  • Liquid-State NMR : Enhanced sensitivity via dynamic nuclear polarization (DNP) achieves >10,000× signal-to-noise ratio improvements, critical for detecting low-concentration metabolites .
  • LC-HRMS : High-resolution mass spectrometry with electrospray ionization (ESI) identifies sulfone-specific fragments (e.g., m/z 154.027 for [M+H]+) and distinguishes isotopic peaks from matrix interferences .

Advanced Research Questions

Q. How can contradictory results in isotopic incorporation studies (e.g., failed labeling in β-methylproline biosynthesis) be systematically resolved?

  • Case Study : In Penicillium cf. canescens, [1-13C]-L-methionine sulfone failed to incorporate into β-methyl-β-hydroxyproline rings, whereas [1-13C]-L-isoleucine showed 3.3–3.7% labeling. This suggests pathway-specific precursor utilization.
  • Resolution Strategy :

  • Perform dual-isotope labeling (13C/2H) to trace alternative biosynthetic routes.
  • Use gene knockout models to identify enzymes responsible for precursor selectivity (e.g., methionine adenosyltransferase vs. isoleucine-specific methyltransferases) .

Q. What experimental designs mitigate confounding variables when studying L-methionine sulfone’s role in ROS-responsive polymer assembly?

  • Methodology :

  • Controlled Oxidation : Use H2O2 gradients (0.1–10 mM) to simulate oxidative stress in vitro, monitoring sulfone formation via FTIR (S=O stretch at 1300–1350 cm⁻¹) and correlating with polymer hydrophobicity changes .
  • Reversibility Assays : Co-incubate oxidized polymers with methionine sulfoxide reductase (MSR) to test enzymatic reduction back to methionine sulfoxide, confirming redox sensitivity .

Q. How can DNP-enhanced NMR be optimized for real-time tracking of L-methionine sulfone (1-13C) in hyperpolarized metabolic studies?

  • Technical Optimization :

  • Polarization Transfer : Use a 3.35 T DNP polarizer with ≈94 GHz microwaves to achieve 37% 13C polarization in aqueous solutions.
  • Dissolution Protocol : Rapid dissolution (<5 s) in deuterated solvents preserves polarization, enabling in vivo detection of sulfone metabolites within 1–2 minutes post-injection .
    • Limitations : Signal decay due to T1 relaxation (~30–60 s for 13C in sulfone groups) necessitates rapid data acquisition .

Data Contradiction Analysis

Q. Why do isotopic labeling yields vary significantly between fungal species (e.g., Penicillium vs. Aspergillus) in methionine sulfone studies?

  • Hypothesis Testing :

  • Enzyme Specificity : Compare methionine sulfone uptake kinetics via LC-MS/MS flux analysis.
  • Compartmentalization : Use subcellular fractionation to assess mitochondrial vs. cytoplasmic utilization of labeled precursors .
    • Validation : CRISPR-Cas9 editing of methionine transporters (e.g., MUP1 orthologs) can isolate uptake mechanisms .

Methodological Resources

  • Synthesis & Purification : EP guidelines for impurity profiling (e.g., N-acetyl-DL-methionine as a common byproduct) .
  • Statistical Design : Sample size calculations for isotopic incorporation studies require Poisson distribution models due to low natural abundance (<1.1% 13C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.